molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B1681933 L-(+)-Tartaric acid CAS No. 87-69-4

L-(+)-Tartaric acid

Cat. No.: B1681933
CAS No.: 87-69-4
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-N
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Mechanism of Action

Target of Action

Unfortunately, there is limited information available on the specific primary targets of (+)-L-Tartaric acid. This compound is a naturally occurring organic acid that is found in many plants, particularly grapes, and is one of the main acids found in wine. It is often used in food and beverage applications for its sour taste and antioxidant properties .

Mode of Action

As an organic acid, it may interact with various biological systems by donating protons (h+ ions), which can influence ph levels and potentially affect various biochemical reactions .

Biochemical Pathways

They can also influence the activity of enzymes and other proteins by altering the pH of the local environment .

Pharmacokinetics

The pharmacokinetics of (+)-L-Tartaric acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. As a water-soluble compound, it is expected to be readily absorbed and distributed throughout the body. It is likely metabolized and excreted through normal physiological processes .

Result of Action

As an antioxidant, it may help to neutralize harmful free radicals and reduce oxidative stress, which could have various beneficial effects at the cellular level .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of (+)-L-Tartaric acid. For example, its ability to donate protons (and thus act as an acid) can be influenced by the pH of the environment. Similarly, temperature can affect the rate of chemical reactions involving (+)-L-Tartaric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-(+)-Tartaric acid can be synthesized through several methods. One common synthetic route involves the oxidation of maleic anhydride using a composite oxidant of potassium iodate and iodine in the presence of a catalyst . The reaction is followed by hydrolysis in the presence of a strong acid to yield this compound . Another method involves the sol-gel process, where this compound is used as a gel initiator to prepare ZrO2 aerogels .

Industrial Production Methods: Industrially, this compound is primarily obtained as a byproduct of the wine-making process. During fermentation, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified to produce this compound . The industrial process is efficient and leverages the natural occurrence of tartaric acid in grapes.

Comparison with Similar Compounds

L-(+)-Tartaric acid is unique due to its optical activity and its role in the discovery of chirality. Similar compounds include:

This compound stands out due to its natural occurrence and its extensive use in various industries, making it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
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Description Data deposited in or computed by PubChem

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6, Array, H2C4H4O6
Record name L(+)-TARTARIC ACID, TARTARIC ACID
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Record name tartaric acid
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Related CAS

132517-61-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer
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DSSTOX Substance ID

DTXSID8023632
Record name L-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste
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Record name Tartaric acid (+)-, (-)-, (+\/-)-, meso-
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Flash Point

210 °C c.c.
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Solubility

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol)
Record name Tartaric acid
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Density

Relative density (water = 1): 1.79
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Vapor Pressure

0.00000015 [mmHg]
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CAS No.

87-69-4, 133-37-9
Record name (+)-Tartaric acid
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Melting Point

Between 168 °C and 170 °C, 169 °C, 206 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-(+)-Tartaric acid
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L-(+)-Tartaric acid
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L-(+)-Tartaric acid
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L-(+)-Tartaric acid
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L-(+)-Tartaric acid
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L-(+)-Tartaric acid
Customer
Q & A

Q1: What is the molecular formula and weight of L-tartaric acid?

A1: L-Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol.

Q2: What spectroscopic techniques are used to characterize L-tartaric acid?

A2: Various techniques are employed, including Infrared (IR) spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure, and X-ray diffraction (XRD) to determine crystal structures. [, , , ]

Q3: What are the key physicochemical properties of L-tartaric acid relevant to its applications?

A3: L-Tartaric acid is a white crystalline powder, highly soluble in water, and exhibits chirality due to its two chiral centers. It acts as a diprotic acid, readily forming salts like potassium sodium tartrate. [, , ]

Q4: How is L-tartaric acid employed in the food industry?

A4: L-Tartaric acid finds widespread use as an acidulant, antioxidant, and flavor enhancer in food products. Its salts, like potassium sodium tartrate (cream of tartar), are common leavening agents in baking. [, ]

Q5: What is the role of L-tartaric acid in chemical synthesis?

A5: L-Tartaric acid is a valuable chiral building block in organic synthesis, particularly for synthesizing pharmaceuticals and other bioactive compounds. Its derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis. [, , , , ]

Q6: Can you elaborate on the use of L-tartaric acid in resolving racemic mixtures?

A6: L-Tartaric acid forms diastereomeric salts with racemic amines, facilitating the separation of enantiomers by fractional crystallization. This method has been successfully applied to isolate S-(-)-amlodipine, a calcium channel blocker. [, ]

Q7: How does L-tartaric acid contribute to the production of L-ascorbic acid?

A7: L-Tartaric acid is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C). Studies have investigated the metabolic and isotopic correlations between D-glucose, L-ascorbic acid, and L-tartaric acid in various organisms. []

Q8: What are the applications of L-tartaric acid in material science?

A8: L-Tartaric acid is used as a structure-directing agent in the synthesis of mesoporous silica materials. These materials have potential applications in drug delivery, catalysis, and separation technologies. [, ]

Q9: Are there any known interactions of L-tartaric acid with drug transporters or metabolizing enzymes?

A10: While L-tartaric acid is a natural metabolite, specific investigations into its interactions with drug transporters or metabolizing enzymes are limited. This area warrants further research, particularly for its derivatives used in pharmaceutical development. [, ]

Q10: What is the environmental impact of L-tartaric acid production and disposal?

A12: Conventional production of L-tartaric acid from grape waste can generate significant byproducts. Research focuses on developing cleaner production processes using biotechnological approaches and efficient waste management strategies. [, ]

Q11: Is L-tartaric acid biodegradable?

A13: Yes, L-tartaric acid is readily biodegradable, making it an environmentally friendly alternative to synthetic compounds in various applications. []

Q12: What are the emerging areas of research related to L-tartaric acid?

A14: Ongoing research explores the development of novel L-tartaric acid derivatives with enhanced functionalities, such as improved solubility, bioavailability, and catalytic activity. [, , , ]

Q13: How does computational chemistry contribute to the understanding and application of L-tartaric acid?

A15: Computational methods are employed to predict the properties of L-tartaric acid derivatives, model their interactions with biological targets, and design novel compounds with improved pharmacological profiles. []

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